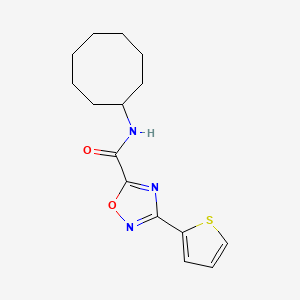![molecular formula C16H9Cl2N3O B6018534 N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6018534.png)
N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as DCBP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DCBP belongs to the family of benzofuro[3,2-d]pyrimidines, which have been reported to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, it has been reported to act on multiple targets, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB. This compound has also been reported to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It is also stable under standard lab conditions and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and viral infections. In addition, the development of analogs of this compound with improved solubility and potency could lead to the discovery of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine involves the reaction of 3,4-dichloroaniline with 2-hydroxybenzaldehyde in the presence of a base, followed by the cyclization of the resulting Schiff base with guanidine carbonate. The final product is obtained after purification by recrystallization. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O/c17-11-6-5-9(7-12(11)18)21-16-15-14(19-8-20-16)10-3-1-2-4-13(10)22-15/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBIXILHMEXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)
![N-(2-hydroxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6018488.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclopentanecarboxamide](/img/structure/B6018503.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)


![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6018522.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)
![[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
![4-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B6018547.png)